(2R)-3-amino-2-phenylpropan-1-ol hydrochloride

Description

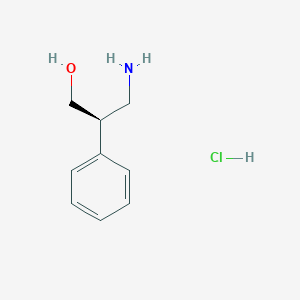

(2R)-3-amino-2-phenylpropan-1-ol hydrochloride is a chiral amino alcohol hydrochloride characterized by a phenyl group at the second carbon, an amino group at the third carbon, and a hydroxyl group at the first carbon of the propanol backbone. Such compounds are often employed as intermediates in drug synthesis or as ligands in asymmetric catalysis .

Properties

IUPAC Name |

(2R)-3-amino-2-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVXPWXBBDMHNE-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-phenylpropan-1-ol hydrochloride typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the catalytic hydrogenation of ®-3-nitro-2-phenylpropan-1-ol using a palladium catalyst under hydrogen gas. Another approach involves the reductive amination of ®-2-phenylacetone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of ®-3-Amino-2-phenylpropan-1-ol hydrochloride often employs similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures high-quality production.

Chemical Reactions Analysis

Types of Reactions: ®-3-Amino-2-phenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base like pyridine.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

®-3-Amino-2-phenylpropan-1-ol hydrochloride has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as a precursor in the synthesis of biologically active compounds, including neurotransmitters and enzyme inhibitors.

Medicine: Utilized in the development of pharmaceuticals, particularly those targeting the central nervous system.

Industry: Employed in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ®-3-Amino-2-phenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may bind to adrenergic receptors, influencing neurotransmitter release and uptake pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional properties of (2R)-3-amino-2-phenylpropan-1-ol hydrochloride can be inferred through comparison with structurally related compounds. Key analogs and their characteristics are summarized below:

Table 1: Comparative Analysis of Structural Analogs

Key Observations:

Nitro Groups: The 3-nitro derivative (C₉H₁₂ClN₂O₃) demonstrates moderate solubility in organic solvents like DMSO and methanol, which may facilitate its use in reaction media . Halogenation: Chloro or fluoro substituents (e.g., in C₁₀H₁₄Cl₂FN) can influence binding affinity in receptor-ligand interactions, as seen in related pharmaceuticals .

Stereochemical Considerations :

The (2R) configuration is shared among analogs, suggesting a common role in enantioselective applications. For example, fluorinated derivatives may serve as precursors for chiral catalysts or active pharmaceutical ingredients (APIs) .

The 3-nitro-substituted variant, for instance, is labeled as a "useful research chemical" .

Biological Activity

(2R)-3-amino-2-phenylpropan-1-ol hydrochloride, also known as (R)-3-amino-2-phenylpropan-1-ol, is a chiral amino alcohol that has garnered significant attention in medicinal chemistry due to its unique structural features and biological activities. Its molecular formula is C10H15ClN2O, and it is characterized by the presence of an amino group and a hydroxyl group, which enable it to form hydrogen bonds with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound can act as an enzyme inhibitor or activator , depending on the context of its use. Its ability to form hydrogen bonds allows it to interact with active sites of enzymes, thereby modulating their activity. This interaction can influence various biochemical pathways, making it a candidate for therapeutic applications in treating neurological conditions and metabolic disorders.

Enzyme Interactions

Research indicates that this compound can modulate enzyme activity, contributing to its pharmacological profile. For instance, it has been investigated for its potential role in inhibiting specific enzymes involved in metabolic processes. The compound's structural features enhance its ability to participate in biochemical interactions, making it a valuable intermediate in organic synthesis and drug development.

Therapeutic Potential

The compound's interaction with various biological targets positions it as a potential therapeutic agent. Studies have shown that it may have applications in treating conditions such as:

- Neurological Disorders : Due to its ability to influence neurotransmitter systems.

- Metabolic Disorders : By modulating enzyme activity related to metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit certain enzymes involved in neurotransmitter metabolism, suggesting a mechanism through which it may exert neuroprotective effects.

- Binding Affinity Assessments : Binding studies indicate that this compound exhibits significant affinities for various receptors, which may contribute to its pharmacological effects.

- Synthesis and Application : The compound is utilized as an intermediate in the synthesis of complex organic molecules, showcasing its versatility in pharmaceutical chemistry.

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound compared to related compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Mechanism of Action | Therapeutic Applications |

|---|---|---|---|

| This compound | C10H15ClN2O | Enzyme modulation | Neurological disorders, metabolic disorders |

| Phenylpropanolamine | C9H13NO | Sympathomimetic agent | Decongestant, appetite suppressant |

| 2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol hydrochloride | C9H11ClF3NO | Binding affinity modulation | Potential drug candidate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.